N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a sulfonamide group, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamide group is introduced through a reaction with sulfonyl chlorides in the presence of a base such as triethylamine. The final product is often purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Solvent recycling and waste minimization are also key considerations in industrial settings to ensure environmental compliance and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new sulfonamide derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from regulating pH in cancer cells. This inhibition leads to a disruption of cellular processes and induces apoptosis in cancer cells . The compound may also interact with other enzymes and receptors, contributing to its broad spectrum of biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the sulfonamide group and have similar biological activities.
Quinazoline derivatives: Compounds with a quinazoline core are known for their anticancer and antimicrobial properties.
Uniqueness
N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its combined structural features of both sulfonamide and quinazoline. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c17-24(22,23)12-7-5-11(6-8-12)9-18-16(21)15-13-3-1-2-4-14(13)19-10-20-15/h5-8,10H,1-4,9H2,(H,18,21)(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGSCPPYUCTVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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